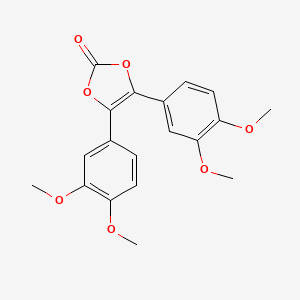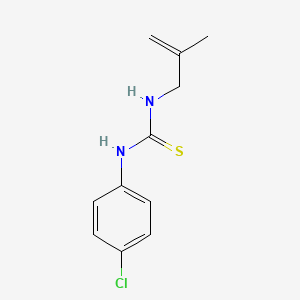![molecular formula C18H27N3O5S B11484458 {3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine is a complex organic compound that features a morpholine ring, an imidazolidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the imidazolidine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The final step involves the coupling of the sulfonylated imidazolidine with morpholine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzenesulfonyl or 4-carboxybenzenesulfonyl derivatives.
Reduction: Formation of 4-methylbenzenesulfonyl derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel polymers or materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxybenzenesulfonyl group can interact with hydrophobic pockets, while the imidazolidine and morpholine rings can form hydrogen bonds or ionic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Used in the sulfonylation step of the synthesis.
4-Methoxybenzenesulfonyl fluoride: Another sulfonylating agent with similar reactivity.
4-(Trifluoromethyl)benzenesulfonyl chloride: A compound with similar sulfonylating properties but different electronic effects due to the trifluoromethyl group.
Uniqueness
4-[3-(4-Methoxybenzenesulfonyl)-2-(propan-2-yl)imidazolidine-1-carbonyl]morpholine is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both the imidazolidine and morpholine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H27N3O5S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H27N3O5S/c1-14(2)17-20(18(22)19-10-12-26-13-11-19)8-9-21(17)27(23,24)16-6-4-15(25-3)5-7-16/h4-7,14,17H,8-13H2,1-3H3 |
InChI Key |
HCCKENQCYQMSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCN1S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(11-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11484386.png)
![1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11484398.png)
![5-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde](/img/structure/B11484409.png)
![Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11484420.png)

![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)
![2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11484427.png)
![4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11484436.png)

![Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11484442.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
